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Compound of Interest

Compound Name: Idalopirdine

Cat. No.: B1259171

This document provides a technical overview and answers to frequently asked questions
regarding the failed Phase 3 clinical trials of Idalopirdine for the treatment of mild-to-moderate
Alzheimer's disease.

Frequently Asked Questions (FAQS)
Q1: What was Idalopirdine and what was its proposed
mechanism of action?

Idalopirdine (Lu AE58054) is a selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist.
[1][2] The 5-HT6 receptors are found almost exclusively in the brain, particularly in regions
crucial for cognition like the cortex and hippocampus.[3][4] The therapeutic hypothesis was that
by blocking these receptors, Idalopirdine would modulate multiple neurotransmitter systems.
[5] Specifically, antagonism of 5-HT6 receptors is believed to increase the levels of
acetylcholine and glutamate, which are important for learning and memory. This action was
expected to provide a pro-cognitive effect and act synergistically with existing
acetylcholinesterase inhibitors (AChEIs) like donepezil.
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Caption: Proposed mechanism of action for Idalopirdine.

Q2: What did the Idalopirdine Phase 3 clinical program
involve?

The Phase 3 program for Idalopirdine consisted of three large, randomized, double-blind,
placebo-controlled trials: STARSHINE, STARBEAM, and STARBRIGHT. These studies were
designed to confirm promising results from a Phase 2 trial. The program enrolled a total of
2,525 patients with mild-to-moderate Alzheimer's disease. In all three trials, Idalopirdine was
evaluated as an adjunctive therapy to patients already receiving treatment with an
acetylcholinesterase inhibitor (e.g., donepezil, rivastigmine, or galantamine). The treatment
duration for the primary endpoint analysis was 24 weeks.
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Caption: Generalized workflow of the Idalopirdine Phase 3 trials.
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Q3: Why did the Phase 3 trials fail?

All three Phase 3 trials (STARSHINE, STARBEAM, and STARBRIGHT) failed to meet their
primary endpoint. The primary endpoint was the change in the Alzheimer's Disease
Assessment Scale-cognitive subscale (ADAS-Cog) total score from baseline to 24 weeks.
Across the studies, Idalopirdine, when added to a cholinesterase inhibitor, did not show a
statistically significant improvement in cognition compared to placebo. Secondary endpoints
also did not show a separation from placebo. Consequently, the trials did not replicate the
encouraging results observed in the Phase 2 study.

Q4: What specific efficacy data was reported from the
trials?

The key finding was the lack of separation between the Idalopirdine arms and the placebo arm
on the ADAS-Cog scale. The change from baseline was minimal and not statistically significant
in any of the three studies.

Table 1: Summary of Primary Endpoint Results (Change in ADAS-Cog Score at 24 Weeks)

Adjusted Mean
Difference vs.
Placebo (95% CI)

. Mean Change from
Trial Name (Study) Treatment Arm

Baseline

STARSHINE (Study 1)  Placebo 0.41

Idalopirdine 30 mg 0.61 0.33 (-0.59 to 1.26)
Idalopirdine 60 mg 0.37 0.05 (-0.88 to 0.98)
STARBEAM (Study 2)  Placebo 0.56
- Not statistically
Idalopirdine 10 mg 0.53
compared

Idalopirdine 30 mg 1.01 0.63 (-0.38 to 1.65)
STARBRIGHT (Study

Placebo 0.82
3)
Idalopirdine 60 mg 0.38 -0.55 (-1.45 t0 0.36)
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Data sourced from a pooled analysis of the three trials. A lower ADAS-Cog score indicates less
cognitive impairment.

Q5: What were the key experimental protocols for these
trials?

The methodologies across the three pivotal trials were largely consistent.

o Participants: The trials enrolled 2,525 patients aged 50 years or older with a diagnosis of
mild-to-moderate Alzheimer's disease.

e Inclusion Criteria: Key inclusion criteria included a Mini-Mental State Examination (MMSE)
score between 12 and 19 and stable treatment with a cholinesterase inhibitor (donepezil in
studies 1 and 2; donepezil, rivastigmine, or galantamine in study 3) for at least three months.

¢ Interventions: Patients were randomized to receive daily doses of Idalopirdine (ranging from
10 mg, 30 mg, to 60 mg depending on the trial) or a matching placebo, in addition to their
ongoing AChEI therapy.

e Primary Outcome Measure: The primary endpoint for all three studies was the change from
baseline to week 24 in the 11-item Alzheimer's Disease Assessment Scale-cognitive
subscale (ADAS-Cog). The ADAS-Cog is a standardized test assessing memory, language,
and praxis, with scores ranging from 0 to 70 (higher scores indicate greater impairment).

o Key Secondary Outcome Measures: These included the Alzheimer's Disease Cooperative
Study—Clinical Global Impression of Change (ADCS-CGIC) and the 23-item Activities of
Daily Living Inventory (ADCS-ADL) scores.

Q6: From a troubleshooting perspective, what are the
potential reasons for the discrepancy between Phase 2
and Phase 3 results?

Several factors may have contributed to the failure of the Phase 3 program despite promising
Phase 2 data.
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Dosing and Regimen Change: The dosing regimen in the Phase 3 trials was different and
used lower daily doses compared to the successful Phase 2 LADDER study. The Phase 2
study used 90 mg/day (30 mg, three times daily), while the Phase 3 studies tested once-daily
doses of 10, 30, or 60 mg. This change was guided by PET imaging data showing high
receptor occupancy at lower doses, but may have been insufficient for clinical efficacy.

Flawed Therapeutic Hypothesis: The failures of Idalopirdine and another 5-HT6 antagonist,
intepirdine, suggest that this mechanism of action may not be robust enough to produce a
clinically meaningful cognitive benefit in Alzheimer's disease.

Endpoint Sensitivity: The ADAS-Cog, while a standard, has known variability and may not be
sensitive enough to detect modest treatment effects, especially in mild-stage patients.

Patient Population: The Phase 2 trial focused exclusively on patients with moderate
Alzheimer's disease, whereas the Phase 3 program included a broader mild-to-moderate
population. The therapeutic effect may be dependent on disease stage.
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Caption: Key potential reasons for Idalopirdine's Phase 3 failure.
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Q7: What was the safety and tolerability profile of
Idalopirdine in the Phase 3 trials?

Idalopirdine was generally observed to be safe and well-tolerated across the Phase 3
program. The rate of treatment-emergent adverse events (TEAES) was similar between the
Idalopirdine groups and the placebo groups.

Table 2: Overview of Safety Profile

Idalopirdine Groups Placebo Groups

TEAESs Occurrence 55.4% - 69.7% 56.7% - 61.4%

) No significant difference from
Serious Adverse Events
placebo reported.

i . . No significant difference from
Discontinuation due to AEs
placebo reported.

No new safety signals were
New Safety Signals observed with long-term

exposure.

Data sourced from a pooled analysis of the three trials.

The favorable safety profile underscores that the program was terminated due to a lack of
efficacy, not safety concerns.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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